N,N-diethylethanamine;1,3-oxazolidine-3-carbodithioic acid
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Overview
Description
N,N-diethylethanamine;1,3-oxazolidine-3-carbodithioic acid is a compound that combines the structural features of N,N-diethylethanamine and 1,3-oxazolidine-3-carbodithioic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethylethanamine;1,3-oxazolidine-3-carbodithioic acid typically involves the reaction of N,N-diethylethanamine with 1,3-oxazolidine-3-carbodithioic acid under controlled conditions. One efficient method for synthesizing 1,3-oxazolidines involves the use of a chiral magnesium phosphate catalyst, which facilitates the formation of hemiaminal intermediates through the enantioselective addition of alcohols to imines, followed by intramolecular cyclization under mildly basic conditions . Another approach involves the reaction of aliphatic aldehydes with nonstabilized azomethine ylides, which can yield oxazolidines, pyrrolidines, or Mannich bases depending on the starting materials and reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of efficient catalysts and controlled reaction environments is crucial for achieving consistent results in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N,N-diethylethanamine;1,3-oxazolidine-3-carbodithioic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reactions depend on the functional groups present in the compound and the reagents used.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as tert-butyl hydroperoxide, reducing agents, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted oxazolidine derivatives.
Scientific Research Applications
N,N-diethylethanamine;1,3-oxazolidine-3-carbodithioic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N,N-diethylethanamine;1,3-oxazolidine-3-carbodithioic acid involves its interaction with specific molecular targets and pathways. For example, oxazolidines are known to inhibit bacterial protein biosynthesis by interfering with the binding of initiator fMet-tRNAi Met to the ribosomal peptidyltransferase P-site, preventing the formation of the first peptide bond . This mechanism highlights the potential antimicrobial properties of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N-diethylethanamine;1,3-oxazolidine-3-carbodithioic acid include other oxazolidine derivatives and thiuram sulfides of oxazolidines and thiazolidines . These compounds share structural similarities and may exhibit comparable chemical properties and applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its ability to act as a chiral auxiliary and its potential biological activities set it apart from other similar compounds.
Properties
CAS No. |
58706-74-4 |
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Molecular Formula |
C10H22N2OS2 |
Molecular Weight |
250.4 g/mol |
IUPAC Name |
N,N-diethylethanamine;1,3-oxazolidine-3-carbodithioic acid |
InChI |
InChI=1S/C6H15N.C4H7NOS2/c1-4-7(5-2)6-3;7-4(8)5-1-2-6-3-5/h4-6H2,1-3H3;1-3H2,(H,7,8) |
InChI Key |
QVMBAZXLGVZGRR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.C1COCN1C(=S)S |
Origin of Product |
United States |
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